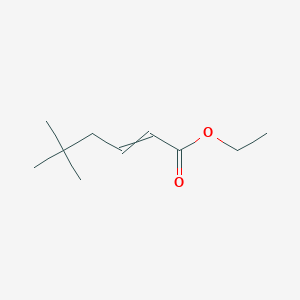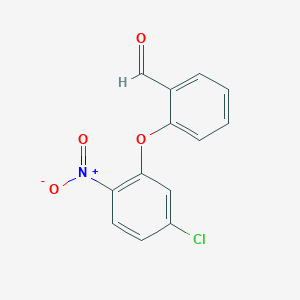
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide is a compound belonging to the class of thiadiazolidinones This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-sulfonylketimines with suitable reagents under palladium-catalyzed asymmetric hydrogenation conditions . This method allows for the efficient production of optically active thiadiazolidinones with high enantiomeric excess.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of other biologically active compounds and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide involves its interaction with specific molecular targets, such as serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by forming a stable complex. This inhibition prevents the enzymes from catalyzing the hydrolysis of peptide bonds in proteins, thereby reducing inflammation and tissue damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: A closely related compound with similar inhibitory properties.
Isothiazolidin-3-one 1,1-dioxide: Another related compound with a different ring structure but similar biological activity.
Uniqueness
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide stands out due to its specific substituents (propyl and ethyl groups), which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for designing selective inhibitors with potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H14N2O3S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
5-ethyl-1,1-dioxo-4-propyl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C7H14N2O3S/c1-3-5-6-7(10)8-13(11,12)9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |
Clé InChI |
FDGIMTNHMJGLGL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)NS(=O)(=O)N1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)






![N-(2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B8497105.png)


